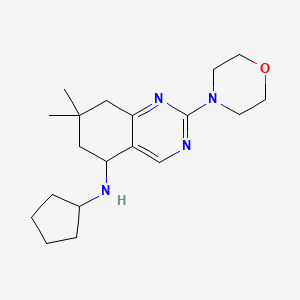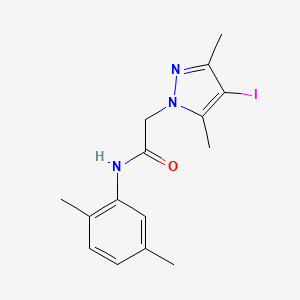![molecular formula C18H28N4O B6083839 N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide](/img/structure/B6083839.png)
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide, also known as AZD5363, is a small molecule inhibitor of the protein kinase B (PKB/AKT) pathway. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mécanisme D'action
The PKB/AKT pathway is a key signaling pathway that regulates cell survival, growth, and metabolism. This pathway is frequently dysregulated in cancer, leading to increased cell proliferation and survival. N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide inhibits this pathway by binding to and blocking the activity of PKB/AKT, which prevents the activation of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels that feed tumors). In addition, N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is its specificity for the PKB/AKT pathway, which makes it a promising therapeutic agent for cancer. However, its efficacy may be limited by the development of resistance in cancer cells, as well as potential toxicity and side effects in patients. In addition, further studies are needed to determine the optimal dosing and treatment schedule for N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide in different types of cancer.
Orientations Futures
There are several potential future directions for research on N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide, including:
1. Combination therapy: N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has shown promising results in combination with other cancer therapies, such as chemotherapy and radiation therapy. Further studies are needed to determine the optimal combination and dosing schedule for these therapies.
2. Biomarker development: Biomarkers are molecular indicators that can be used to predict response to therapy and monitor disease progression. Further studies are needed to identify biomarkers that can predict response to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide in different types of cancer.
3. Clinical trials: N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is currently being tested in clinical trials for the treatment of various types of cancer. Further studies are needed to determine the safety and efficacy of this compound in humans.
4. Mechanism of resistance: Resistance to N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide can develop in cancer cells over time. Further studies are needed to understand the mechanisms of resistance and develop strategies to overcome it.
In conclusion, N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide is a promising therapeutic agent for the treatment of cancer. Further research is needed to determine its optimal use in combination with other cancer therapies, identify biomarkers for patient selection, and overcome the development of resistance.
Méthodes De Synthèse
The synthesis of N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide involves several steps, including the reaction of 4-methyl-5-pyrimidinecarboxylic acid with ethyl chloroacetate, followed by the reaction of the resulting ethyl 4-methyl-5-(2-oxoethyl)pyrimidine-2-carboxylate with 2-bromoethylamine hydrobromide. The final step involves the reaction of the resulting N-(2-bromoethyl)-4-methyl-5-(2-oxoethyl)pyrimidine-2-carboxamide with 3-buten-1-amine.
Applications De Recherche Scientifique
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide has been extensively studied in preclinical models of cancer, including breast, ovarian, and prostate cancer. In vitro studies have shown that N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide inhibits the growth of cancer cells by blocking the PKB/AKT pathway, which is involved in cell survival and proliferation. In vivo studies have also demonstrated that N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide can inhibit tumor growth and improve survival rates in animal models of cancer.
Propriétés
IUPAC Name |
N-[1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]ethyl]but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-4-10-17(23)20-14(2)16-13-19-18(21-15(16)3)22-11-8-6-5-7-9-12-22/h4,13-14H,1,5-12H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLGFQTOVVMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(C)NC(=O)CC=C)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-3-butenamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(spiro[2.5]oct-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6083758.png)
![ethyl 3-benzyl-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6083766.png)
![ethyl 3-iodo-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B6083769.png)

![1-(2-chlorobenzyl)-4-[(4-fluoro-3-methoxybenzyl)amino]-2-pyrrolidinone](/img/structure/B6083782.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B6083789.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(4-methoxy-3-methylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6083792.png)
![1-[3-(4-morpholinyl)propyl]-5-[(4-phenyl-1-piperazinyl)carbonyl]-2-piperidinone](/img/structure/B6083797.png)
![6-butyl-2-(4-{[(2-methoxyethyl)(methyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6083805.png)
![N~1~-(3-bromophenyl)-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6083810.png)

![3-{[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(methylsulfonyl)piperidine](/img/structure/B6083846.png)
![1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6083851.png)
![3-(1-methyl-1H-pyrazol-4-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]propanamide](/img/structure/B6083855.png)